Ethyl 2-(2,5-difluorophenyl)acetate
Overview
Description
Ethyl 2-(2,5-difluorophenyl)acetate is an organic compound with the molecular formula C10H10F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2,5-difluorophenyl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(2,5-difluorophenyl)acetic acid
Reduction: 2-(2,5-difluorophenyl)ethanol
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,5-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-difluorophenyl)acetate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-difluorophenyl)acetate
- Ethyl 2-(4-fluorophenyl)acetate
- Ethyl 2-(2,4-difluorophenyl)acetate
Uniqueness
Ethyl 2-(2,5-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-(2,5-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCDXBMXLYODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381689 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662138-60-5 | |
Record name | ethyl 2-(2,5-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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